molecular formula C8H5F5 B1439502 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene CAS No. 1092350-20-3

1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

Cat. No. B1439502
CAS RN: 1092350-20-3
M. Wt: 196.12 g/mol
InChI Key: UXVMFGQFAFZFBW-UHFFFAOYSA-N
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Description

“1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H7F3 . It is a derivative of benzene, where one hydrogen atom is replaced by a 2,2,2-trifluoroethyl group and two other hydrogen atoms are replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of “1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene” consists of a benzene ring with fluorine atoms at the 1 and 3 positions and a 2,2,2-trifluoroethyl group at the 5 position .


Physical And Chemical Properties Analysis

“1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a molecular weight of 160.14 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regiocontrolled Hydroarylation

    The compound is involved in the synthesis of CF3-substituted 1,1-diarylethenes using reactions between aryl(trifluoromethyl)-substituted alkynes and arenes in superacids, offering insights into reaction mechanisms and intermediate formations (Alkhafaji et al., 2013).

  • Regioselective Synthesis

    A method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles using (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes reveals high regioselectivity in the process (Hu et al., 2008).

Catalytic Applications

  • Selenium-Catalyzed Oxidations

    This compound forms seleninic acid, acting as a catalyst in Baeyer-Villiger reactions with hydrogen peroxide for oxidizing carbonyl compounds (ten Brink et al., 2001).

  • Rhenium-Catalyzed Trifluoromethylation

    The compound is utilized in the trifluoromethylation of aromatic and heteroaromatic compounds, showcasing its role in catalytic reactions (Mejía & Togni, 2012).

Photochemical Studies

  • Photochemistry and Photophysical Processes: Studies reveal its behavior under UV light, indicating its potential for applications in photochemistry (Gray & Phillips, 1973).

Material Science

  • Synthesis of Fluorine-Containing Polyethers: The compound is involved in the synthesis of highly fluorinated monomers, contributing to the development of soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).

Molecular Structure Analysis

  • Molecular Structure Studies: The molecular structure and conformation of related trifluoromethyl benzenes have been analyzed through gas-phase electron diffraction and quantum chemical calculations (Kolesnikova et al., 2014).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVMFGQFAFZFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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